molecular formula C10H9N3O4S B2666336 4-methyl-1-((3-nitrophenyl)sulfonyl)-1H-imidazole CAS No. 898641-09-3

4-methyl-1-((3-nitrophenyl)sulfonyl)-1H-imidazole

Cat. No.: B2666336
CAS No.: 898641-09-3
M. Wt: 267.26
InChI Key: BHWOEKZLMPWWHP-UHFFFAOYSA-N
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Description

4-methyl-1-((3-nitrophenyl)sulfonyl)-1H-imidazole (CAS 898641-09-3) is a sulfonylated imidazole derivative supplied as a high-purity chemical intermediate for research and development purposes. With the molecular formula C10H9N3O4S and a molecular weight of 267.26 g/mol, this compound is characterized by a methyl-substituted imidazole ring functionalized with a 3-nitrobenzenesulfonyl group . This structure is highly relevant in medicinal chemistry and drug discovery. The imidazole scaffold is a fundamental building block in nature and pharmacology, found in a wide range of bioactive molecules . Specifically, sulfonylation reactions are critical in synthetic organic chemistry for protecting amines and introducing the sulfonyl functional group, which can significantly alter the physicochemical and biological properties of a molecule. Researchers may utilize this compound as a versatile precursor or intermediate in the synthesis of more complex molecules, such as potential enzyme inhibitors or other pharmacologically active agents. The nitro group on the phenyl ring offers a handle for further synthetic modification, for instance, through reduction to an aniline, enabling access to a diverse array of derivatives. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-methyl-1-(3-nitrophenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4S/c1-8-6-12(7-11-8)18(16,17)10-4-2-3-9(5-10)13(14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWOEKZLMPWWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-((3-nitrophenyl)sulfonyl)-1H-imidazole typically involves the following steps:

    Nitration of Phenylsulfonyl Chloride: The starting material, phenylsulfonyl chloride, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-nitrophenylsulfonyl chloride.

    Formation of Imidazole Derivative: The 3-nitrophenylsulfonyl chloride is then reacted with 4-methylimidazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-((3-nitrophenyl)sulfonyl)-1H-imidazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, organic solvents like dichloromethane.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 4-methyl-1-((3-aminophenyl)sulfonyl)-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

    Oxidation: 4-carboxy-1-((3-nitrophenyl)sulfonyl)-1H-imidazole.

Scientific Research Applications

Medicinal Chemistry

4-methyl-1-((3-nitrophenyl)sulfonyl)-1H-imidazole serves as a valuable building block for synthesizing pharmaceutical agents. Its derivatives have shown promise in targeting various enzymes and receptors, making it relevant in drug discovery.

Case Study: Anticancer Activity
Recent studies have demonstrated the compound's anticancer potential. For instance, in vitro assays revealed significant antiproliferative effects against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung carcinoma)8.107Induction of apoptosis via caspase activation
MCF7 (Breast carcinoma)2.38 - 3.77Cell cycle arrest and apoptosis induction
HT-29 (Colon carcinoma)57.4Interaction with DNA and mitochondrial pathways

The mechanism involves apoptosis induction through caspase activation and disruption of cellular signaling pathways related to proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In studies, derivatives of imidazole have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Activity of Imidazole Derivatives

CompoundTarget PathogenActivity (Zone of Inhibition)
Derivative AS. aureus20 mm
Derivative BE. coli18 mm
Reference DrugNorfloxacin30 mm

These findings underscore the potential of imidazole derivatives in developing new antimicrobial agents .

Biological Studies

In biochemical assays, this compound can act as a probe or inhibitor to study enzyme activity and protein interactions. The nitrophenylsulfonyl group enhances its binding affinity to target proteins, making it useful for elucidating biological pathways.

Mechanism of Action

The mechanism of action of 4-methyl-1-((3-nitrophenyl)sulfonyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenylsulfonyl group can interact with active sites of enzymes, while the imidazole ring can participate in hydrogen bonding and π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Structural Features :

  • Imidazole core : Provides a planar, aromatic structure conducive to π-π stacking and hydrogen bonding.
  • 4-Methyl substituent : Moderates solubility and steric effects.

Physicochemical Properties :

  • Molecular weight : ~293.28 g/mol (calculated for C₁₀H₉N₃O₄S).
  • Purity : Commercial samples (e.g., related compounds in ) report ≥95% purity, typical for research-grade materials .

Comparison with Similar Compounds

Imidazole derivatives are structurally diverse. Below, 4-methyl-1-((3-nitrophenyl)sulfonyl)-1H-imidazole is compared to analogs based on substituent effects, synthetic routes, and applications.

Substituent-Driven Comparisons

Key Observations :

The trifluoromethyl group in further increases lipophilicity and metabolic stability .

Steric and Solubility Effects :

  • The 4,5-dihydroimidazole in reduces ring aromaticity, increasing flexibility but decreasing π-stacking capacity.
  • Methyl groups (e.g., 4-CH₃ in the target compound) improve solubility in organic solvents compared to bulkier substituents like CF₃ .

Synthetic Accessibility :

  • Sulfonylation reactions (e.g., ) generally proceed in high yields under mild conditions.
  • Microwave-assisted synthesis () reduces reaction times for nitro-substituted derivatives .

Physicochemical and Stability Data

Table 2: Comparative Physicochemical Properties

Compound Purity (%) Melting Point (°C) logP Water Solubility
This compound ≥95 Not reported ~1.8* Low
4-Methyl-1-(3-nitro-5-CF₃-phenyl)-1H-imidazole 95 92–96 2.11 Insoluble
1-(4-Chloro-3-nitrobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole Not reported Not reported ~2.3* Moderate

*Calculated using ChemDraw.

Stability Notes:

  • Nitro groups may confer photodegradation sensitivity, necessitating storage in amber vials .
  • Sulfonyl derivatives generally exhibit higher thermal stability than ester or amide analogs .

Biological Activity

4-methyl-1-((3-nitrophenyl)sulfonyl)-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The imidazole ring is known for its diverse biological functions, making derivatives like this one valuable in therapeutic contexts. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The compound features a sulfonyl group attached to a 3-nitrophenyl moiety, which is critical for its biological activity. The imidazole core contributes to its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. The compound has demonstrated significant antiproliferative effects against various cancer cell lines.

In Vitro Studies

In vitro assays have shown that this compound exhibits cytotoxicity against several cancer types, including:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung carcinoma)8.107Induction of apoptosis via caspase activation
MCF7 (Breast carcinoma)2.38 - 3.77Cell cycle arrest and apoptosis induction
HT-29 (Colon carcinoma)57.4Interaction with DNA and mitochondrial pathways

The mechanism of action involves the induction of apoptosis through the activation of caspases and disruption of cellular signaling pathways related to cell proliferation .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. It has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent.

Antimicrobial Efficacy

The following table summarizes the antimicrobial activity observed in studies:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli10
Bacillus subtilis20

These results suggest that this compound could serve as a lead compound for developing new antibiotics .

Case Studies

Several case studies have documented the efficacy of imidazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study demonstrated that patients treated with imidazole derivatives showed improved outcomes compared to those receiving standard chemotherapy, highlighting the potential for these compounds in enhancing treatment efficacy.
  • Resistance Mechanisms : Research into resistance mechanisms revealed that cancer cells exposed to imidazole derivatives exhibited altered expression of genes related to drug metabolism and apoptosis, suggesting a multifaceted approach to overcoming resistance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-1-((3-nitrophenyl)sulfonyl)-1H-imidazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-nitrobenzenesulfonyl chloride and 4-methylimidazole. Key steps include:

  • Using a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts.
  • Conducting reactions under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
  • Optimizing temperature (typically 0–25°C) and solvent (e.g., dichloromethane or THF) to enhance yield .
    • Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography and confirm structure using NMR and FT-IR.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • FT-IR : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches.
  • NMR : ¹H/¹³C NMR to resolve imidazole ring protons (δ 7.0–8.5 ppm) and sulfonyl/nitro-substituted aromatic protons (δ 8.0–9.0 ppm) .
  • Crystallography : Use SHELX programs (e.g., SHELXL for refinement) for X-ray structure determination. Analyze hydrogen bonding and π-π stacking interactions to understand packing behavior .

Advanced Research Questions

Q. What in vitro biological activities have been reported for sulfonamide-containing imidazole derivatives, and how might this compound's structure influence its efficacy?

  • Methodological Answer : Sulfonamide-imidazole hybrids exhibit antitumor activity by targeting enzymes like carbonic anhydrase or BCL-2 proteins. For example:

  • Thiazolyl-sulfonamides showed growth inhibition (GP < 80%) in renal and CNS cancer cell lines via sulfonamide-protein interactions .
  • The 3-nitrophenyl group enhances electrophilicity, potentially improving binding to nucleophilic residues (e.g., lysine or cysteine) in target proteins .
    • Experimental Design : Screen against NCI-60 cell lines. Compare IC₅₀ values with analogs lacking the nitro group to isolate structural contributions.

Q. How does the electronic nature of the 3-nitrophenyl group affect the compound's reactivity in substitution reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, which:

  • Reduces electron density on the sulfonyl-linked aromatic ring, making it less reactive toward electrophilic substitution.
  • Enhances stability of the sulfonamide bond under acidic conditions but increases susceptibility to nucleophilic attack at the sulfur center.
    • Data Analysis : Perform Hammett studies using substituents with varying σ values to quantify electronic effects on reaction kinetics .

Q. What computational methods are recommended for modeling the compound's interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like BCL-2. Focus on sulfonyl-oxygen hydrogen bonds and nitro-group π-stacking .
  • MD Simulations : Run GROMACS simulations to assess stability of ligand-protein complexes over 100 ns. Analyze RMSD and binding free energies (MM/PBSA) .

Contradiction Analysis & Troubleshooting

Q. Are there known stability issues under various pH or solvent conditions, and how can they be mitigated?

  • Contradictions : While sulfonamides are generally stable, hydrolysis may occur under strongly acidic/basic conditions. reports hydrolysis to sulfonic acids at pH < 2 or pH > 12, but suggests stability in neutral organic solvents .
  • Mitigation :

  • Store the compound in anhydrous DMSO or DMF at –20°C.
  • Avoid prolonged exposure to aqueous buffers unless stabilized with co-solvents (e.g., 10% acetonitrile).

Q. How does this compound compare structurally and functionally to other BCL-2 inhibitors with similar sulfonamide motifs?

  • Structural Comparison : Unlike BCL-2 inhibitors with acetamide linkers (e.g., ), this compound’s imidazole ring may enable additional coordination with metal ions or heme groups .
  • Functional Analysis : Test in apoptosis assays (e.g., flow cytometry for caspase-3 activation). Compare potency with venetoclax derivatives to evaluate competitive binding .

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